Furfurylidenemalononitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1333. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

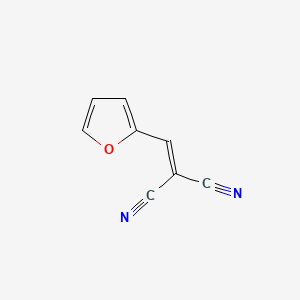

Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-ylmethylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O/c9-5-7(6-10)4-8-2-1-3-11-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUJHLHRJSNZIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90186084 | |

| Record name | Malononitrile, furfurylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3237-22-7 | |

| Record name | Furfurylidenemalononitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3237-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furfurylidenemalononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003237227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furfurylidenemalononitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Malononitrile, furfurylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-furylmethylene)malononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Furfurylidenemalononitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7FT4U2XXU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualizing Furfurylidenemalononitrile Within Organic Nitrile Chemistry Research

Organic nitriles, compounds containing the -C≡N functional group, are fundamental building blocks in organic synthesis. teachy.app They are prized for their versatility, participating in a wide array of chemical transformations to yield amines, carboxylic acids, amides, and ketones. libretexts.orglibretexts.org Furfurylidenemalononitrile, with its two nitrile groups, is a prominent member of the dinitrile family.

The synthesis of this compound is often achieved through a Knoevenagel condensation reaction between furfural (B47365) and malononitrile (B47326). cu.edu.eg This reaction is a classic example of carbon-carbon bond formation, a cornerstone of organic synthesis. Researchers have explored various catalytic systems to optimize this synthesis, including the use of environmentally friendly catalysts like Amberlyst-15. cu.edu.eg

The reactivity of this compound is dominated by the electron-withdrawing nature of the two nitrile groups, which activates the double bond towards nucleophilic attack. This property is central to its utility in the synthesis of more complex heterocyclic compounds and in the study of reaction kinetics. chempap.org

Interdisciplinary Research Significance of Furfurylidenemalononitrile

The unique electronic and structural features of Furfurylidenemalononitrile have propelled its use beyond traditional organic synthesis into various interdisciplinary research areas. ed.ac.ukmdpi.com This is largely due to the molecule's ability to act as a versatile building block and its interesting physical properties.

In materials science , thin films of this compound have been investigated for their optical and electronic properties. researchgate.netcambridge.org Studies have shown that these films exhibit interesting refractive index and absorption characteristics, making them potential candidates for applications in optical devices. researchgate.netcambridge.org The ability to deposit these molecules as thin films using techniques like thermal evaporation allows for the fabrication of devices with tailored properties. cambridge.org

In the field of medicinal chemistry , the nitrile group is a known pharmacophore found in various biologically active compounds. chemistryviews.org While this article will not delve into specific therapeutic applications, the underlying chemical scaffolds derived from this compound are of interest to researchers designing and synthesizing new molecular entities for biological evaluation.

Furthermore, the study of this compound contributes to the broader understanding of supramolecular chemistry and crystal engineering . The molecule's planar structure and the presence of multiple polar functional groups allow for the formation of well-defined crystal lattices through non-covalent interactions such as hydrogen bonding and π-π stacking.

Overview of Key Research Trajectories for Furfurylidenemalononitrile

Conventional Synthetic Routes to this compound

The primary conventional method for synthesizing this compound is the Knoevenagel condensation, a cornerstone reaction in carbon-carbon bond formation.

Base-Catalyzed Knoevenagel Condensation of Furfural with Malononitrile

The Knoevenagel condensation is a well-established and efficient reaction in organic chemistry for creating α,β-unsaturated compounds. oatext.com In the synthesis of this compound, this reaction involves the condensation of furfural with malononitrile, catalyzed by a base. acs.orgnih.gov The reaction mechanism is initiated by the deprotonation of the active methylene (B1212753) group in malononitrile by a base, forming a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of furfural. A subsequent dehydration step yields the final product, this compound, with water being the only byproduct, which contributes to its high atom economy. acs.orgnih.gov

A variety of bases, both organic and inorganic, can be employed to catalyze this transformation effectively. The choice of catalyst and solvent system can significantly influence reaction times and yields. For instance, using piperidine (B6355638) as an organocatalyst in ethanol (B145695) at room temperature can complete the reaction in 30 minutes. acs.orgnih.gov Similarly, weak inorganic bases have been shown to be effective catalysts, particularly in aqueous media, which aligns with green chemistry principles by reducing the reliance on volatile organic solvents. chemeducator.org

Research has explored the efficacy of different catalysts under various conditions. A study demonstrated that using anhydrous sodium carbonate as a heterogeneous base catalyst in ethanol at room temperature afforded an 86% isolated yield in just 15 minutes. acs.orgnih.gov Other amines, such as triethylamine (B128534) (TEA) and diazabicyclo[2.2.2]octane (DABCO), also show high catalytic activity, yielding the product in over 80% within 15 minutes. nih.gov

| Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Piperidine | Ethanol | 30 min | Not specified | acs.org, nih.gov |

| Sodium Carbonate (Na2CO3) | Ethanol | 15 min | 86 | acs.orgnih.gov |

| Triethylamine (TEA) | Ethanol | 15 min | 86 | nih.gov |

| Diazabicyclo[2.2.2]octane (DABCO) | Ethanol | 15 min | 83 | nih.gov |

| Imidazole | Ethanol | 30 min | 82 | nih.gov |

| Sodium Ethoxide | Ethanol | 2-3 h | Not specified | chempap.org |

Sustainable and Green Chemistry Innovations in this compound Synthesis

In response to the growing need for environmentally benign chemical processes, significant research has been directed towards developing green synthetic routes for this compound. sigmaaldrich.comrsc.org These methods aim to reduce waste, eliminate hazardous solvents, and improve energy efficiency.

Mechanosynthesis and Solvent-Free Methodologies

Mechanochemistry and solvent-free synthesis represent a significant advancement in green chemistry, offering a powerful alternative to traditional solution-based methods by minimizing or completely avoiding the use of solvents. dergipark.org.trrsc.orgwiley.com These techniques often lead to higher reactivity, reduced waste, and simpler work-up procedures. researchgate.netgoogle.com

A notable example is the mechanochemical Knoevenagel condensation of furfural and malononitrile using chitosan (B1678972), a biodegradable and renewable polymer derived from crustacean waste, as a heterogeneous organocatalyst. rsc.org In this solvent-free process, the solid reactants and catalyst are simply ground together in a mortar and pestle. rsc.org The reaction proceeds rapidly, with the mixture solidifying into the desired product in excellent isolated yields (>85%) within minutes. rsc.org Another highly efficient approach involves using hydrotalcite materials, synthesized via a combined mechanochemical/coprecipitation method, as catalysts under solventless conditions, achieving product yields of over 99%. bohrium.com

| Method | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Mechanosynthesis | Chitosan | Solvent-free, grinding | >85 | rsc.org |

| Solvent-free | Hydrotalcite | Solvent-free, room temp | >99 | bohrium.com |

Microwave-Assisted and Ultrasound-Assisted Synthesis

Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, known for dramatically accelerating reaction rates, often reducing reaction times from hours to minutes. researchgate.netnih.gov This technique utilizes microwave irradiation to generate heat efficiently and uniformly throughout the reaction mixture, which can lead to cleaner reactions and higher yields compared to conventional heating methods. oatext.com The application of microwave heating to the Knoevenagel condensation for producing various α,β-unsaturated compounds has been shown to be a rapid, efficient, and environmentally friendly methodology. oatext.comrsc.org For the synthesis of this compound, this approach offers a green alternative by significantly reducing energy consumption and reaction time. mdpi.com

Ultrasound-assisted synthesis, or sonochemistry, is another green technique that utilizes the energy of acoustic cavitation to enhance chemical reactivity. The collapse of cavitation bubbles creates localized hotspots with extremely high temperatures and pressures, accelerating the reaction rate. This method can often be performed at lower bulk temperatures and with shorter reaction times than conventional methods.

Hydro(solvo)thermal and UV-Irradiation Techniques

Hydrothermal synthesis is a method that employs water as the reaction solvent in a sealed vessel under high temperature and pressure. mdpi.com This technique is particularly useful for synthesizing materials that are insoluble under ambient conditions and can promote reactions without the need for harsh catalysts. mdpi.comnih.govcas.czresearchgate.net The synthesis of this compound has been reported via a green hydrothermal process, highlighting another sustainable pathway to this compound. dntb.gov.ua

UV-irradiation represents a photochemical approach to synthesis where ultraviolet light provides the energy to initiate and drive a chemical reaction. noblelight.com These light-induced reactions often proceed at room temperature, minimizing energy consumption and preventing the degradation of thermally sensitive substances. noblelight.com UV irradiation can damage DNA but also induces repair mechanisms and the production of protective compounds in organisms like algae. nih.govmdpi.comnih.gov In synthetic chemistry, it offers a selective and gentle method for carrying out transformations, potentially applicable to the synthesis of this compound. chalcogen.ro

Catalytic Approaches and Utilization of Renewable Feedstocks

A central tenet of green chemistry is the use of catalysts to improve reaction efficiency and the utilization of renewable feedstocks to move away from a fossil fuel-based economy. rsc.orgheraeus-precious-metals.comscispace.com

Catalytic Approaches: The development of novel catalysts is crucial for sustainable synthesis.

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, allowing for easy separation and recycling. Hydrotalcite has been used to catalyze the Knoevenagel condensation of furfural and malononitrile. cu.edu.eg

Biocatalysts and Organocatalysts: Enzymes and small organic molecules can offer high selectivity and operate under mild conditions. mdpi.com Chitosan, a biopolymer from shrimp shells, serves as a renewable and recyclable organocatalyst for the solvent-free synthesis of this compound. rsc.org This catalyst was successfully recycled for six cycles without a significant loss in product yield. rsc.org

Renewable Feedstocks: The starting material, furfural, is a prime example of a renewable platform chemical. ensiacet.frkit.edu It is produced through the acid-catalyzed dehydration of C5 sugars (pentoses) like xylose, which are abundant in lignocellulosic biomass such as corncobs, sugarcane bagasse, and wood residues. nih.gov The use of biomass-derived furfural to synthesize this compound firmly roots the process in the principles of a sustainable, bio-based economy. rsc.orgheraeus-precious-metals.com

| Catalyst | Catalyst Type | Key Advantages | Reference |

|---|---|---|---|

| Chitosan | Renewable Organocatalyst | Derived from waste, biodegradable, recyclable (6 cycles) | rsc.org |

| Hydrotalcite | Heterogeneous | High efficiency (>99% yield), easily separated | bohrium.com, cu.edu.eg |

| Piperidine | Homogeneous Organocatalyst | Efficient under mild, room temperature conditions | acs.org, nih.gov |

| Sodium Carbonate | Heterogeneous Inorganic Base | Inexpensive, efficient, enables rapid reaction | acs.org, nih.gov |

Biosynthesis and Bio-Catalytic Transformations in Organic Synthesis (General Green Chemistry Principle)

While direct biosynthetic pathways for this compound have not been extensively reported, the principles of biosynthesis and biocatalysis are central to green chemistry and offer a promising future for the production of furan-based chemicals. The synthesis of furanic compounds in biological systems is relatively rare; however, some examples exist, such as the biosynthesis of methylenomycin furans in Streptomyces coelicolor. nih.govaimspress.com

The microbial production of furanic platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF) is an active area of research. nih.govaimspress.com Furthermore, microorganisms capable of degrading furanic compounds have been identified, and the enzymes involved in these pathways are being studied. nih.govaimspress.com This knowledge of microbial metabolic pathways for furan-containing molecules could potentially be harnessed and engineered for the biosynthesis of this compound or its precursors.

More broadly, biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact. jocpr.com While a specific enzyme for the Knoevenagel condensation of furfural and malononitrile is not yet established, the potential for enzymatic synthesis of α,β-unsaturated compounds has been demonstrated. For example, a chemo-enzymatic approach combining a carboxylic acid reductase (CAR) and a Wittig reaction has been developed for the synthesis of α,β-unsaturated esters. nih.gov Similarly, biocatalytic methods are being explored for the synthesis of cinnamic acid derivatives, which share structural similarities with this compound. jocpr.combeilstein-journals.orgunife.it The biotransformation of cinnamic acid and cinnamaldehyde (B126680) using plant catalase has also been investigated. benthamdirect.com These examples highlight the potential for discovering or engineering enzymes that could perform the Knoevenagel condensation to produce this compound in a highly efficient and environmentally friendly manner.

Optimization of Reaction Conditions and Process Efficiency in this compound Production

The efficiency of this compound synthesis is highly dependent on the optimization of various reaction parameters, including the choice of catalyst, catalyst loading, solvent, temperature, and reaction time. Research has shown that significant improvements in yield and reaction rate can be achieved by fine-tuning these conditions.

The selection of the catalyst is a critical factor. As detailed in the data tables below, a range of catalysts from simple inorganic bases to complex metal-organic frameworks have been employed, each with varying levels of activity and under different optimal conditions. For example, while piperidine is a highly effective homogeneous catalyst, heterogeneous catalysts like chitosan and functionalized MOFs offer the advantage of easy separation and recyclability, which is crucial for process efficiency on an industrial scale. thieme-connect.comnih.gov

Solvent selection also plays a key role. While many procedures utilize organic solvents, the development of solvent-free methods or the use of green solvents like water or ethanol is a major focus in optimizing the process from an environmental and economic standpoint. thieme-connect.comnih.govrsc.orgresearchgate.netcem.comgoogle.commdpi.com

The following interactive data tables summarize the findings from various studies on the optimization of reaction conditions for the synthesis of this compound and related compounds.

Table 1: Comparison of Catalytic Systems for the Synthesis of this compound

| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Chitosan (10 wt%) | Furfural, Malononitrile | Solvent-free (Mechanochemical) | Room Temperature | < 30 min | >85 | thieme-connect.comrsc.org |

| Sodium Carbonate (10 mol%) | Furfural, Malononitrile | Ethanol | Room Temperature | 15 min | 86 | nih.govnih.govacs.org |

| Piperidine (9.4 mol%) | Furfural, Malononitrile | Ethanol | Room Temperature | 30 min | Not specified | nih.govacs.org |

| 3D-Cobalt MOF | Furfural, Malononitrile | Ethanol | 60 | 30 min | >99 | acs.org |

| Cr/hydrotalcite | Xylose (in situ furfural) | DMF | 120 | Not specified | 44 | rsc.org |

Table 2: Optimization of Piperidine-Catalyzed Synthesis of a this compound Derivative

| Catalyst Loading (mol%) | Reactant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 50 | 5-(tert-butoxymethyl)furan-2-carbaldehyde, 2-(3,4-dimethoxyphenyl)acetonitrile | Ethanol | Room Temperature | 24 | 70 | nih.gov |

| 25 | 5-(tert-butoxymethyl)furan-2-carbaldehyde, 2-(3,4-dimethoxyphenyl)acetonitrile | Ethanol | Room Temperature | 24 | Incomplete | nih.gov |

Nucleophilic Substitution Reactions on the Furan (B31954) Ring of this compound

The furan ring in this compound is susceptible to nucleophilic attack, a reaction that is central to its derivatization.

Kinetic studies of nucleophilic substitution reactions on furan derivatives, including those structurally related to this compound, have shown that the rate-determining step is typically the initial attack of the nucleophile on the furan ring. chempap.org This is characteristic of a bimolecular nucleophilic substitution (SN2) mechanism, where the rate of reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.org

The reaction proceeds through a high-energy transition state, which then collapses to form the product. The energy profile of such a reaction features a single energy barrier corresponding to this transition state. msu.edu For nucleophilic aromatic substitution (SNAr) reactions, which are relevant to the furan ring system, the formation of an intermediate, often called a Meisenheimer complex, can be the rate-determining step. masterorganicchemistry.com This step involves the addition of the nucleophile to the aromatic ring, leading to a negatively charged intermediate. masterorganicchemistry.com The subsequent loss of the leaving group to restore aromaticity is typically a faster process. masterorganicchemistry.com

In the context of this compound derivatives, kinetic data from reactions with secondary cyclic amines have confirmed that the nucleophilic attack at the 5-position of the furan ring is the rate-determining step. chempap.org This aligns with the general principles of SNAr mechanisms where the initial addition of the nucleophile is the slowest step in the sequence. masterorganicchemistry.comwalisongo.ac.id

The nature of the nucleophile plays a critical role in the efficiency and selectivity of substitution reactions with this compound. The reactivity of a nucleophile is a kinetic property that measures the rate at which it attacks a reference compound. pdx.edu Generally, a stronger nucleophile will react more rapidly with an electrophile. inflibnet.ac.in

Several factors influence a species' nucleophilicity, including its basicity, polarizability, and the solvent used for the reaction. pdx.eduinflibnet.ac.in For a series of nucleophiles with the same attacking atom, nucleophilicity often parallels basicity. pdx.edu For instance, within a period of the periodic table, nucleophilicity tends to increase with basicity. pdx.edu However, within a group, larger atoms are often better nucleophiles due to their increased polarizability, which allows for more effective orbital overlap in the transition state. pdx.edu

The solvent can also have a significant impact on nucleophilicity. libretexts.orgbits-pilani.ac.in Protic solvents can solvate anionic nucleophiles through hydrogen bonding, which can decrease their reactivity. pdx.edulibretexts.org In contrast, polar aprotic solvents are less effective at solvating anions, leading to increased nucleophilicity. pdx.edu

In studies involving derivatives of this compound, the effect of different nucleophiles, such as various secondary cyclic amines, on the reaction rate has been investigated. chempap.org The results of these studies are consistent with the principle that stronger nucleophiles lead to faster reaction rates. chempap.orgnih.gov The selectivity of the reaction, referring to which site on the molecule is attacked, is also influenced by the nucleophile's characteristics, although in the case of 5-substituted-2-furfurylidenemalononitriles, the attack is directed to the 5-position of the furan ring. chempap.org

Table 1: Factors Influencing Nucleophilicity

| Factor | Effect on Nucleophilicity | Rationale |

| Basicity | Generally, stronger bases are stronger nucleophiles (for the same attacking atom). pdx.edu | A more basic species has a greater affinity for a positive center. |

| Polarizability | Larger, more polarizable atoms are often better nucleophiles. pdx.edu | Increased polarizability allows for more effective orbital overlap in the transition state. |

| Solvent | Polar aprotic solvents enhance nucleophilicity compared to protic solvents. pdx.edu | Protic solvents can solvate and stabilize the nucleophile, reducing its reactivity. libretexts.org |

| Steric Hindrance | Bulkier nucleophiles are generally less reactive. libretexts.org | Steric bulk can impede the approach of the nucleophile to the electrophilic center. |

The presence of electron-withdrawing groups (EWGs) on the furan ring significantly enhances its reactivity towards nucleophiles. studypug.com EWGs function by reducing the electron density of the ring system, making it more electrophilic and thus more susceptible to nucleophilic attack. studypug.comucalgary.ca

The this compound moiety itself contains a potent electron-withdrawing group, the dicyanovinyl group (-CH=C(CN)₂). This group strongly deactivates the furan ring towards electrophilic substitution and activates it towards nucleophilic substitution. This effect is a combination of inductive electron withdrawal and resonance delocalization of the negative charge in the intermediate formed during nucleophilic attack. stpeters.co.in

Studies on 5-(4-X-phenylsulfonyl- or -phenylthio)-2-furfurylidenemalononitriles have demonstrated the influence of the substituent at the 5-position on the reaction rate. chempap.org When the substituent is a strong electron-withdrawing group, such as a sulfonyl group (-SO₂-), the rate of nucleophilic substitution is enhanced compared to a less electron-withdrawing group like a thio group (-S-). chempap.org This is because the stronger EWG further stabilizes the negative charge that develops in the furan ring during the formation of the transition state and the Meisenheimer-like intermediate. masterorganicchemistry.com

The position of the electron-withdrawing group relative to the leaving group is also crucial. In nucleophilic aromatic substitution, EWGs that are ortho or para to the leaving group are most effective at stabilizing the intermediate through resonance, thereby accelerating the reaction. masterorganicchemistry.com In the case of 5-substituted-2-furfurylidenemalononitriles, the dicyanovinyl group is in a position that allows for effective delocalization of the negative charge from the 5-position.

Table 2: Effect of Substituents on Furan Ring Reactivity in Nucleophilic Substitution

| Substituent Type | Effect on Reaction Rate | Mechanism of Effect |

| Electron-Withdrawing Group (EWG) | Increases rate | Stabilizes the negatively charged intermediate through inductive and/or resonance effects, lowering the activation energy. masterorganicchemistry.comstudypug.com |

| Electron-Donating Group (EDG) | Decreases rate | Destabilizes the negatively charged intermediate, increasing the activation energy. studypug.com |

Further Chemical Transformations and Derivatization Strategies of this compound

Beyond nucleophilic substitution, this compound and its derivatives can participate in a range of other chemical transformations, highlighting their versatility as synthetic intermediates. Chemical derivatization involves converting a compound into a product with a different chemical structure and properties. nih.gov

One notable reaction is the treatment of furfurylidenemalononitriles with 1,3-cyclohexanediones, which leads to the formation of 2-amino-4-hetaryl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile derivatives. tu-dresden.deresearchgate.net This transformation is a domino reaction, likely proceeding through a Michael addition followed by an intramolecular cyclization and tautomerization. Such multi-component reactions are valuable for rapidly building molecular complexity. researchgate.net

The activated double bond in this compound is also susceptible to other types of addition reactions. For example, it can undergo cycloaddition reactions. The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, and its variations like the hetero-Diels-Alder reaction, are potential pathways for elaborating the structure of this compound. researchgate.net

These transformations allow for the synthesis of a wide array of heterocyclic and polycyclic compounds from a relatively simple starting material, demonstrating the utility of this compound in diversity-oriented synthesis. rsc.org

Theoretical Studies on Reaction Mechanisms and Transition States in this compound Reactivity

Theoretical and computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, including those involving this compound. smu.edu These methods can be used to calculate the geometries and energies of reactants, products, intermediates, and, crucially, transition states. chemrxiv.org

A transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. hi.is It represents the energy maximum on the minimum energy path and is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. github.iorowansci.com The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. hi.is

For reactions of furan derivatives, computational methods like Density Functional Theory (DFT) can be employed to model the reaction pathway. rsc.org For instance, in the electroreduction of furfural, a related compound, grand-canonical DFT calculations combined with microkinetic simulations have been used to elucidate the reaction mechanism and identify the rate- and selectivity-determining steps. rsc.org

Similar theoretical approaches can be applied to the reactions of this compound. By modeling the nucleophilic attack on the furan ring, it is possible to calculate the structure of the transition state and the intermediate, and to determine the activation barriers for different nucleophiles and substrates. github.io These calculations can corroborate experimental findings, such as the observation that the nucleophilic attack is the rate-determining step, and can provide detailed insights into the electronic and steric factors that govern the reaction's outcome. chempap.orgsmu.edu For example, computational studies can quantify the stabilizing effect of electron-withdrawing groups on the reaction intermediate and transition state. researchgate.net

The use of computational tools like the Intrinsic Reaction Coordinate (IRC) can confirm that a calculated transition state indeed connects the intended reactants and products. github.io These theoretical investigations are invaluable for gaining a deeper understanding of the reaction mechanism at a molecular level, which can guide the design of new reactions and synthetic strategies. smu.educhemrxiv.org

Advanced Characterization and Spectroscopic Analysis of Furfurylidenemalononitrile Systems

Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Spectroscopic methods are indispensable tools for probing the molecular characteristics of furfurylidenemalononitrile. Techniques such as Fourier Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Raman spectroscopy provide complementary information, leading to a thorough understanding of its structure and behavior.

The FTIR spectrum of this compound exhibits distinct peaks that correspond to the vibrations of its constituent bonds. These peaks serve as a molecular fingerprint, verifying the successful synthesis of the compound. The key functional groups and their corresponding vibrational frequencies are summarized in the table below.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C≡N (Nitrile) | Stretching | ~2220 |

| C=C (Alkenic) | Stretching | ~1600 |

| C-O-C (Furan ring) | Asymmetric Stretching | ~1250 |

| C-H (Furan ring) | Stretching | ~3100 |

This table presents typical approximate values for the main functional groups in this compound and may vary slightly based on experimental conditions.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for providing detailed information about the molecular structure of this compound. scispace.comsavemyexams.comconductscience.com By analyzing the chemical shifts, coupling constants, and integration of the signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined. scispace.comsavemyexams.com

In the ¹H NMR spectrum of this compound, the protons on the furan (B31954) ring and the vinyl proton each exhibit distinct signals. The chemical shifts of these protons are influenced by their local electronic environment. Similarly, the ¹³C NMR spectrum shows unique signals for each carbon atom, including those in the furan ring, the vinyl group, and the nitrile groups.

| Atom | Type | Chemical Shift (ppm) |

| H | Furan Ring | 6.8 - 7.8 |

| H | Vinyl | ~7.5 |

| C | Furan Ring | 110 - 150 |

| C | Vinyl | 100 - 150 |

| C | Nitrile (C≡N) | 115 - 120 |

This table provides predicted or typical chemical shift ranges for the specified nuclei in this compound. Actual values can vary depending on the solvent and experimental conditions.

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions and absorption properties of this compound. cambridge.orgmsu.edutechnologynetworks.com The absorption of UV or visible light by the molecule promotes electrons from a lower energy ground state to a higher energy excited state. msu.edu The resulting spectrum provides insights into the conjugated system and the electronic nature of the compound.

The UV-Vis spectrum of this compound is characterized by one or more absorption bands in the ultraviolet and/or visible regions. The position of the maximum absorption wavelength (λmax) is indicative of the extent of the π-conjugated system. For this compound, the extended conjugation involving the furan ring, the double bond, and the two nitrile groups results in absorption at a specific wavelength. The optical properties of this compound thin films have been studied through spectrophotometric measurements of transmittance and reflectance in the wavelength range of 200 to 2500 nm. cambridge.orgresearchgate.netepjap.org

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Ethanol (B145695) | ~350 | Data not consistently available in literature |

| Dichloromethane | ~355 | Data not consistently available in literature |

The λmax values are approximate and can be influenced by the solvent and the concentration of the solution.

Raman spectroscopy is a powerful analytical technique that provides detailed information about the vibrational modes of a molecule, complementing the data obtained from FTIR spectroscopy. americanpharmaceuticalreview.commdpi.comhoriba.com This technique is particularly useful for studying the molecular structure and dynamics of this compound. mdpi.com

The Raman spectrum of this compound reveals a unique "vibrational fingerprint" based on the inelastic scattering of monochromatic light. mdpi.com The positions and intensities of the Raman bands are characteristic of the specific bonds and functional groups within the molecule. This information can be used for structural confirmation and to study intermolecular interactions.

| Vibrational Mode | Raman Shift (cm⁻¹) |

| C≡N Stretching | ~2220 |

| C=C Stretching | ~1590 |

| Furan Ring Breathing | ~1470 |

This table presents typical Raman shifts for key vibrational modes in this compound. These values can be influenced by the physical state of the sample and experimental conditions.

X-ray Diffraction (XRD) Studies for Crystalline Structure and Unit Cell Determination

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure and unit cell parameters of solid materials like this compound. cambridge.orgresearchgate.netepjap.org By analyzing the diffraction pattern produced when X-rays interact with the crystalline lattice, detailed information about the arrangement of atoms and molecules in the solid state can be obtained. cambridge.orgresearchgate.netepjap.org

Studies on this compound powder have utilized XRD to confirm its crystalline nature and to determine its unit cell dimensions. cambridge.orgresearchgate.netepjap.org The analysis of the diffraction peaks provides information on the crystal system, space group, and the precise positions of the atoms within the unit cell.

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) |

| Monoclinic | P2₁/c | 11.23 | 7.54 | 10.45 |

This table provides example crystallographic data for this compound. The exact parameters may vary based on the crystallization conditions and the specific polymorph.

Application of Multivariate Spectroscopic Methods and Chemometric Data Evaluation

Multivariate spectroscopic methods, combined with chemometric data evaluation, offer a powerful approach for analyzing complex datasets obtained from the spectroscopic characterization of this compound systems. diva-portal.orgresearchgate.netpharmacyjournal.net These methods can extract meaningful information from large and complex spectral data, enabling a more comprehensive understanding of the system's properties. diva-portal.orgpharmacyjournal.net

Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can be applied to spectroscopic data (e.g., from FTIR, UV-Vis, or Raman) to identify patterns, classify samples, and build predictive models. researchgate.netpharmacyjournal.net For instance, chemometrics can be used to analyze spectral changes in this compound under different conditions, such as variations in temperature, solvent, or upon interaction with other molecules. This approach is valuable for quality control, reaction monitoring, and for correlating spectral features with specific chemical or physical properties. ijpsjournal.com The combination of spectroscopic techniques with chemometric data evaluation allows for a more rapid, simple, and efficient analysis. diva-portal.org

| Chemometric Technique | Spectroscopic Data | Application |

| Principal Component Analysis (PCA) | FTIR, Raman | To identify spectral variations and classify samples based on different synthesis batches or polymorphs. |

| Partial Least Squares (PLS) | UV-Vis | To build calibration models for quantitative analysis of this compound in mixtures. |

This table illustrates potential applications of chemometric techniques to the spectroscopic data of this compound.

Materials Science Applications and Advanced Material Systems Incorporating Furfurylidenemalononitrile

Development and Fabrication of Thin Films from Furfurylidenemalononitrile

The creation of high-quality thin films is a critical step in harnessing the material properties of this compound for technological applications. These films allow for the detailed study of its optical and electronic characteristics.

The primary method utilized for the fabrication of this compound (FMN) thin films is thermal evaporation. researchgate.netcambridge.orgepjap.orgresearchgate.net This physical vapor deposition (PVD) technique involves heating the solid FMN source material in a high vacuum environment until it sublimes or evaporates. korvustech.comebeammachine.com The resulting vapor then travels and condenses onto a substrate, forming a thin, uniform film. korvustech.com

In a typical setup, the FMN powder is placed in a heating element at the bottom of a vacuum chamber, while the substrate is positioned at the top. korvustech.com The process is conducted under high vacuum conditions to ensure the purity of the deposited film by minimizing the incorporation of atmospheric contaminants. researchgate.netcambridge.orgepjap.orgresearchgate.net Studies on FMN have successfully employed this technique to deposit films on various substrates at room temperature. researchgate.netcambridge.orgepjap.orgresearchgate.net

The characteristics of the resulting this compound thin film are significantly influenced by the choice of substrate material and the specific parameters of the deposition process. Research indicates that FMN thin films have been deposited on different types of substrates to study their properties, though specific details on the comparative influence of substrates like glass versus silicon on FMN's morphology are part of ongoing research in the broader field of thin-film science. researchgate.netcambridge.orgepjap.orgresearchgate.netnih.govmdpi.com Generally, the substrate's surface energy, cleanliness, and chemical nature can affect the nucleation and growth of the film, thereby influencing its crystalline structure, grain size, and surface roughness. nih.govmdpi.comd-nb.info

Key deposition parameters that control film quality include the deposition temperature, pressure within the vacuum chamber, and the rate of deposition. For FMN, films have been successfully deposited at room temperature under high vacuum. researchgate.netcambridge.orgepjap.orgresearchgate.net Variations in these parameters can alter the film's morphology and, consequently, its optical and electronic performance. mdpi.commit.edu For instance, post-deposition annealing is a common parameter that can be adjusted; in the case of FMN, annealing has been shown to affect the optical energy gap. researchgate.net

Optical Properties of this compound-Based Materials

The optical properties of this compound thin films have been extensively studied to determine their suitability for various optoelectronic applications. These investigations involve analyzing how the material interacts with light across a spectrum of wavelengths.

The optical properties of this compound thin films are typically investigated by measuring their transmittance and reflectance spectra at a normal incidence of light, often within the wavelength range of 200 to 2500 nm. researchgate.netcambridge.orgepjap.orgresearchgate.net The analysis of the absorption spectra in the Ultraviolet-Visible (UV-VIS) region reveals significant information about the electronic structure of the material. researchgate.net

For FMN thin films, the absorption spectra exhibit four distinct absorption bands. researchgate.net From the analysis of these spectra, the optical band gap can be determined. The optical band gap is a critical parameter that defines the energy required to excite an electron from the valence band to the conduction band. Studies have identified both the onset and fundamental energy gaps for as-deposited and annealed FMN films. researchgate.net The determination of the band gap is often achieved using the Tauc model, which relates the absorption coefficient to the photon energy. oiccpress.com

| Film Condition | Onset Energy Gap (eV) | Fundamental Energy Gap (eV) |

|---|---|---|

| As-Deposited | 1.45 | 2.94 |

| Annealed | 1.51 | 2.88 |

Data sourced from research on the structural and optical properties of FMN thin films. researchgate.net

From the spectrophotometric measurements of transmittance and reflectance, key optical constants such as the refractive index (n) and the absorption coefficient (α) can be calculated. researchgate.netcambridge.orgepjap.orgresearchgate.net The refractive index describes how light propagates through the material, while the absorption coefficient quantifies how much light is absorbed per unit distance within the material. wikipedia.org

The refractive index of this compound thin films has been found to exhibit normal dispersion in the transparent region and anomalous dispersion in the absorption region. researchgate.net The dispersion of the refractive index is often analyzed using the single oscillator model. researchgate.netcambridge.orgepjap.org

Analysis of the spectral behavior of the absorption coefficient provides insight into the nature of the electronic transitions occurring within the material. For this compound thin films, the analysis has revealed that the dominant mechanism is an indirect allowed transition. researchgate.netcambridge.orgepjap.org This indicates that for an electron to be excited from the valence band to the conduction band, the absorption of a photon must be accompanied by the emission or absorption of a phonon to conserve momentum. This is a characteristic feature of semiconductors where the minimum of the conduction band and the maximum of the valence band occur at different points in the Brillouin zone. researchgate.net

Dispersion Analysis Using Theoretical Models (e.g., Single Oscillator Model)

The optical properties of this compound, particularly in thin film form, have been analyzed to understand how the material interacts with light across a spectrum of wavelengths. A key aspect of this analysis is the refractive index (n), which describes how light propagates through the material. The variation of the refractive index with wavelength, known as dispersion, is crucial for designing optical components.

In studies on FMN thin films, the refractive index dispersion has been effectively analyzed using the single oscillator model. researchgate.netresearchgate.netscience.gov This model simplifies the complex interactions between light and the material's electrons into a single, average oscillator. The relationship is described by the Wemple-DiDomenico single-oscillator model, which is expressed as:

n² - 1 = E₀E_d / (E₀² - (hv)²)

where hv is the photon energy, E₀ is the single-oscillator energy, and E_d is the dispersion energy. researchgate.net The parameter E_d relates to the average strength of the interband optical transitions, while E₀ is considered an average optical energy gap.

By plotting (n²-1)⁻¹ against (hv)² for FMN thin films, researchers have been able to determine the values of these dispersion parameters from the slope and intercept of the resulting linear fit. researchgate.net These parameters provide insight into the electronic structure of the material. Furthermore, other related optical parameters can be derived, such as the static refractive index (n₀), the moments of the optical spectra (M₋₁ and M₋₃), and the static dielectric constant (ε_s). researchgate.net

A study on FMN thin films prepared by thermal evaporation yielded specific values for these parameters, which are essential for evaluating the material's potential in optical applications. researchgate.netscience.gov

| Parameter | Symbol | Value | Unit |

|---|---|---|---|

| Dispersion Energy | E_d | 14.07 | eV |

| Single-Oscillator Energy | E_o | 4.10 | eV |

| Static Refractive Index | n_o | 2.058 | - |

| Static Dielectric Constant | ε_s | 4.235 | - |

| Optical Spectra Moment M₋₁ | M₋₁ | 3.43 | - |

| Optical Spectra Moment M₋₃ | M₋₃ | 0.203 | eV⁻² |

The correlated barrier hopping (CBH) model has also been identified as the predominant mechanism for AC electrical conduction in bulk FMN, based on analyses of the frequency exponent's variation with temperature. science.govsciengine.com

Influence of External Stimuli (e.g., High-Energy X-ray Irradiation) on Optical Characteristics

The stability and performance of materials under external stimuli are critical for their practical application. The optical characteristics of this compound thin films have been investigated after being subjected to high-energy X-ray irradiation. researchgate.netscience.gov This type of stimulus can induce changes in the material's structure and, consequently, its optical and electrical properties.

In one study, FMN thin films were irradiated with high-energy X-rays at 6 MeV. researchgate.net The investigation revealed that this irradiation had a discernible influence on the material's optical properties. Analysis of the absorption coefficient before and after irradiation showed changes in the optical band gap (E_g). Specifically, the optical band gap was found to decrease after the FMN thin films were exposed to the X-ray dose. researchgate.net

This decrease in the optical band gap suggests that the irradiation creates defects or alters the molecular structure, leading to the formation of localized energy states within the band gap. Such changes can affect the material's conductivity and its interaction with light. The table below summarizes the effect of irradiation on the optical band gap and the dispersion parameters of the FMN thin film.

| Parameter | Symbol | Before Irradiation | After Irradiation | Unit |

|---|---|---|---|---|

| Optical Band Gap | E_g | 2.88 | 2.67 | eV |

| Dispersion Energy | E_d | 14.07 | 10.30 | eV |

| Single-Oscillator Energy | E_o | 4.10 | 3.54 | eV |

The observed changes highlight that high-energy radiation can be used to tune the optical properties of FMN films, but also indicates a potential degradation pathway that must be considered in applications where the material might be exposed to such environments. researchgate.net The ionization caused by high-energy photons can break down biological and organic building blocks, a mechanism that is relevant for materials like FMN. researchgate.net

Integration of this compound in Advanced Polymer and Hybrid Material Systems

The unique electronic and optical properties of this compound make it a candidate for integration into advanced functional materials, such as polymer composites and organic-inorganic hybrid systems. rsc.orgmdpi.com The primary method for studying FMN has been through thin films deposited on various substrates, which is a fundamental form of creating a hybrid material system. researchgate.netepjap.org

Research into the AC conductivity and dielectric behavior of bulk FMN provides the foundational data necessary for its inclusion in composite materials where electrical properties are key. researchgate.netsemnan.ac.irekb.eg A direct application is noted in a patent for a polymerizable composition kit, which lists this compound as a preferred nitrile compound. i.moscow Such kits are used to create polymers with specific functionalities, indicating FMN's role as a component in tailored polymer systems.

Furthermore, the broader family of malononitrile (B47326) derivatives is being explored for its two-photon absorption properties, which are critical for creating inorganic-organic hybrid materials used in fabricating photonic microdevices. researchgate.net The goal of creating hybrid materials is often to combine the processability and flexibility of polymers with the functionality of an organic or inorganic component, such as the electronic properties of FMN. frontiersin.org These systems can be simple doped polymers or more complex structures like polymer-metal-organic frameworks (polyMOFs). nih.gov The integration of FMN into these advanced systems could lead to materials with tunable optical and electrical responses.

Exploration of Novel Applications in Functional Materials and Additive Manufacturing (3D-Printed Components)

The field of additive manufacturing, or 3D printing, relies on the development of functional resins, often photopolymers that solidify upon exposure to light. cu.edu.eg While direct use of this compound in commercial 3D printing resins is not yet widely reported, its chemical properties suggest significant potential in this emerging area.

The inclusion of FMN in a "polymerizable composition" is a crucial first step, as these compositions form the basis of photopolymer resins used in 3D printing techniques like stereolithography (SLA) and digital light processing (DLP). i.moscowpolyspectra.com The process of photopolymerization is central to these technologies. researchgate.net Research has shown that derivatives of malononitrile are effective in two-photon polymerization, a high-resolution additive manufacturing method capable of creating complex three-dimensional microstructures with sub-micrometer precision. researchgate.net This connection suggests that FMN could be a valuable component for developing high-resolution 3D printing resins.

The furan (B31954) group within the FMN molecule is also of interest, as furan-based monomers are being explored for creating more sustainable, "green" polymers from renewable resources. cu.edu.eg The functional properties of FMN could be imparted to 3D-printed objects, moving beyond simple structural components to create functional devices. For example, its electrical conductivity and optical sensitivity could be exploited in 3D-printed electronics or sensors. The development of specialized resins, such as those with high ceramic content for injection molding or materials with exceptional toughness, demonstrates the drive to create functional 3D-printed parts, a domain where FMN could be a valuable additive. polyspectra.comphrozen3d.com

Electronic and Dielectric Behavior Studies of Furfurylidenemalononitrile

AC Conductivity Analysis of Bulk Furfurylidenemalononitrile

The alternating current (AC) conductivity of bulk this compound has been analyzed to understand how charge carriers move within the material. These investigations typically involve measuring the material's electrical response over a wide frequency and temperature range. researchgate.netscience.govscience.gov

Frequency Dependence of AC Conductivity and Universal Power Law (σac(ω)=Aωs)

The AC conductivity (σac) of this compound has been observed to be dependent on the frequency of the applied electric field. researchgate.netscience.govscience.gov This relationship is often described by Jonscher's universal power law, expressed as σac(ω) = Aω^s, where 'A' is a temperature-dependent constant, 'ω' is the angular frequency, and 's' is the frequency exponent, which provides insight into the conduction mechanism. researchgate.netscience.govscience.gov Studies have shown that the AC conductivity of this compound increases with increasing frequency. researchgate.net For instance, at 298 K, the frequency exponent 's' was found to vary between 1.06 and 0.86, and at 320 K, it ranged from 0.97 to 0.71. researchgate.net This behavior, where 's' is less than or equal to one, is characteristic of disordered materials where hopping conduction is the dominant mechanism. ekb.eg

Temperature Dependence of AC Conductivity and Activation Energy Determination

The AC conductivity of this compound is also influenced by temperature, showing a linear increase as the temperature rises across different frequencies. researchgate.netscience.govscience.gov This indicates that the conduction process is thermally activated. ekb.eg The relationship between AC conductivity and temperature can be described by the Arrhenius equation, which allows for the determination of the activation energy (Ea). researchgate.netgoogle.fi The activation energy represents the energy barrier that charge carriers must overcome to move through the material. ekb.eg For this compound, the activation energy has been found to be low, further supporting the idea that hopping conduction is the primary mode of current transport. researchgate.net In one study, the activation energies were calculated to be between 0.097 and 0.331 eV at temperatures below the glass transition temperature (Tg) and between 1.134 and 0.768 eV above Tg. researchgate.net A general trend observed is that the activation energy decreases as the frequency increases. researchgate.netnih.gov

Elucidation of Conduction Mechanisms (e.g., Correlated Barrier Hopping (CBH) Model)

Analysis of the frequency and temperature dependence of the AC conductivity, particularly the behavior of the frequency exponent 's', helps in elucidating the specific conduction mechanism. researchgate.netscience.govscience.gov For this compound, the Correlated Barrier Hopping (CBH) model has been identified as the predominant mechanism. researchgate.netscience.govscience.gov In the CBH model, charge carriers, such as polarons, hop between localized defect states over a potential barrier. science.gov The decrease of the frequency exponent 's' with increasing temperature is a key characteristic that supports the CBH model. ekb.eg This model has been successfully applied to explain the AC conductivity in various disordered materials. science.govchalcogen.ro Research has determined the maximum barrier height (WM) for this process in this compound to be 0.92 eV. researchgate.net

Dielectric Characterization of this compound

The dielectric properties of this compound have been investigated to understand how the material stores and dissipates electrical energy when subjected to an electric field. researchgate.netresearchgate.net These properties are crucial for potential applications in electronic devices.

Complex Permittivity and Complex Electric Modulus Analysis

The dielectric behavior of this compound is often analyzed using the concepts of complex permittivity (ε) and complex electric modulus (M). researchgate.netresearchgate.net Complex permittivity consists of a real part (ε'), representing the dielectric constant and the storage of electrical energy, and an imaginary part (ε''), representing the dielectric loss and the dissipation of energy. mdpi.com The complex electric modulus, which is the reciprocal of the complex permittivity, is particularly useful for analyzing relaxation processes and separating bulk effects from electrode polarization effects. ekb.egresearchgate.net The analysis of these parameters provides a comprehensive understanding of the material's dielectric response. researchgate.net

Impedance Spectroscopy for Comprehensive Electrical Transport Phenomena Investigation

Research conducted on bulk this compound has utilized impedance spectroscopy to analyze its AC conductivity and dielectric properties across a temperature range of 293–333 K and a frequency spectrum of 50 Hz to 5 MHz. researchgate.netscience.govscience.govscience.gov The analysis of the complex impedance spectra is a cornerstone of this investigation.

Detailed Research Findings

The complex impedance spectra (Nyquist plots) for this compound have been shown to exhibit a single semicircle. researchgate.net This finding is significant as it suggests that the dielectric response of the material primarily originates from a single capacitive element, which corresponds to the bulk grains of the material. researchgate.net This indicates a homogenous electrical response from the bulk of the material under the tested conditions.

Further analysis of the AC conductivity's dependence on frequency follows the universal power law, which is a characteristic of disordered materials. The primary conduction mechanism identified for this compound is the Correlated Barrier Hopping (CBH) model. researchgate.netscience.govscience.govscience.gov This model describes the hopping of charge carriers, in this case, small polarons, between localized states over a potential barrier. researchgate.net The temperature dependence of the AC conductivity demonstrated a linear increase with rising temperature, a behavior consistent with a thermally activated conduction process. researchgate.netscience.govscience.govscience.gov

While specific numerical data from the original research is not publicly available in the search results, the following tables represent the typical data structure and parameters that would be collected and analyzed in such an impedance spectroscopy study of this compound.

Interactive Data Table: Experimental Parameters for Impedance Spectroscopy of this compound

| Parameter | Value/Range | Unit |

| Temperature Range | 293–333 | K |

| Frequency Range | 50–5x10⁶ | Hz |

| Conduction Model | Correlated Barrier Hopping (CBH) | - |

| Activation Energy | ~20 | meV |

Interactive Data Table: Representative Impedance Data at Various Temperatures

| Temperature (K) | Frequency (Hz) | Real Impedance (Z') (Ω) | Imaginary Impedance (Z'') (Ω) |

| 293 | 100 | Data not available | Data not available |

| 293 | 1k | Data not available | Data not available |

| 293 | 10k | Data not available | Data not available |

| 313 | 100 | Data not available | Data not available |

| 313 | 1k | Data not available | Data not available |

| 313 | 10k | Data not available | Data not available |

| 333 | 100 | Data not available | Data not available |

| 333 | 1k | Data not available | Data not available |

| 333 | 10k | Data not available | Data not available |

Computational and Theoretical Chemistry Investigations of Furfurylidenemalononitrile

Electronic Structure Theory and Quantum Chemical Calculations

Electronic structure theory and quantum chemical calculations are fundamental to predicting the physicochemical properties of molecules like furfurylidenemalononitrile from first principles. wikipedia.orgornl.gov These calculations solve the Schrödinger equation, albeit with approximations, to determine the electronic wavefunction and energy of the system. ornl.govntnu.no

The Born-Oppenheimer (BO) approximation is a cornerstone of quantum chemistry, simplifying the molecular Schrödinger equation by treating the motion of electrons and nuclei separately. wikipedia.orglibretexts.org This is justified by the significant difference in mass between electrons and nuclei, which allows the electrons to be considered as moving in the field of fixed nuclei. wikipedia.orgaps.org This separation is crucial for calculating the potential energy surface (PES), which describes the energy of the molecule as a function of its nuclear geometry. wayne.edumdpi.com While generally a very good approximation, there are cases where it breaks down, necessitating more refined methods. wikipedia.orgaps.org

The Self-Consistent Field (SCF) method is an iterative procedure used to solve the Hartree-Fock equations. fu-berlin.de It begins with an initial guess of the molecular orbitals and iteratively refines them until the solution is consistent with the field generated by the electrons themselves. fu-berlin.de This approach provides a foundational understanding of the electronic structure. gatech.edu

Hartree-Fock (HF) theory is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. ntnu.no This method accounts for the average repulsion between electrons but neglects the detailed electron correlation. ntnu.noresearchgate.net While computationally less demanding than more advanced methods, HF provides a reasonable starting point for understanding molecular properties. ntnu.no

Density Functional Theory (DFT) has become a widely used alternative and often more accurate approach. uniud.it Instead of the complex many-electron wavefunction, DFT focuses on the electron density to determine the system's energy. uniud.itfortunejournals.com DFT includes an approximation for the exchange-correlation energy, which accounts for the quantum mechanical effects of exchange and the correlation between electron motions. uniud.it Various exchange-correlation functionals are available, and their performance can vary depending on the system being studied. ntnu.no DFT calculations have proven to be very successful in predicting molecular structures and properties for a wide range of chemical systems. ornl.gov

Table 1: Comparison of Key Features of Hartree-Fock and Density Functional Theory

| Feature | Hartree-Fock (HF) Theory | Density Functional Theory (DFT) |

| Fundamental Variable | Wavefunction (approximated as a single Slater determinant). ntnu.no | Electron Density. uniud.it |

| Electron Correlation | Neglects electron correlation, considering only the average effect of electron repulsion. ntnu.no | Includes electron correlation through an exchange-correlation functional. uniud.it |

| Computational Cost | Generally lower than correlated ab initio methods, but can be higher than DFT for large systems. | Often more computationally efficient than wavefunction-based methods that include electron correlation. sioc-journal.cn |

| Accuracy | Provides a good first approximation but can be less accurate for properties sensitive to electron correlation. | Accuracy is highly dependent on the chosen exchange-correlation functional. ntnu.no Can provide highly accurate results. rsc.org |

Semi-empirical methods offer a computationally faster alternative to ab initio calculations by simplifying the Hartree-Fock equations and introducing parameters derived from experimental data. uni-muenchen.de Methods like AM1 and PM3 are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.degaussian.com These methods are particularly useful for large molecules where ab initio calculations would be prohibitively expensive. uni-muenchen.de

In ab initio and DFT calculations, the choice of the basis set is crucial. uni-rostock.de A basis set is a set of mathematical functions used to build molecular orbitals. uni-rostock.depku.edu.cn Minimal basis sets, like STO-3G, use the minimum number of functions required for each atom. uni-rostock.de Split-valence basis sets, such as 6-31G, provide more flexibility for valence electrons by using multiple functions to describe them. pku.edu.cn To improve accuracy, polarization functions (e.g., d-functions on heavy atoms, p-functions on hydrogens, denoted by * or (d,p)) and diffuse functions (denoted by + or aug-) can be added. pku.edu.cngaussian.com The choice of basis set represents a trade-off between computational cost and accuracy. uni-rostock.de

Table 2: Common Basis Sets Used in Molecular Orbital Calculations

| Basis Set Type | Description | Example(s) |

| Minimal | One basis function per atomic orbital. uni-rostock.de | STO-3G |

| Split-Valence | More than one basis function for each valence atomic orbital. pku.edu.cn | 3-21G, 6-31G |

| Polarized | Adds functions with higher angular momentum to allow for orbital shape distortion. pku.edu.cn | 6-31G(d), 6-31G(d,p) |

| Diffuse | Adds functions with small exponents to better describe the outer regions of atoms, important for anions and excited states. | 6-31+G(d) |

| Correlation-Consistent | Systematically improvable basis sets designed to converge to the complete basis set limit. | cc-pVDZ, aug-cc-pVTZ |

Quantum chemical calculations are instrumental in analyzing how charge is distributed within the this compound molecule and how this distribution changes upon electronic excitation. Methods like Mulliken population analysis can be used to assign partial charges to each atom, providing insight into the molecule's polarity and reactive sites.

The study of optical excitation pathways involves calculating the energies of excited electronic states and the probabilities of transitions between them. Time-dependent DFT (TD-DFT) is a common method for this purpose. These calculations can predict the absorption spectrum of this compound, identifying the wavelengths of light it absorbs and the nature of the electronic transitions involved (e.g., π → π* transitions).

Potential Energy Surfaces and Molecular Vibrational Analysis

A potential energy surface (PES) is a multidimensional surface that represents the potential energy of a molecule as a function of its atomic coordinates. wayne.edulibretexts.org It is a fundamental concept for understanding chemical reactions and molecular dynamics. mdpi.comlibretexts.org The minima on the PES correspond to stable molecular structures, while saddle points represent transition states for reactions. wayne.edu

Molecular vibrational analysis involves calculating the vibrational frequencies and normal modes of the molecule. spectroscopyonline.com This is typically done by calculating the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix) at a stationary point on the PES. The resulting frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the calculated structure and to assign spectral bands to specific molecular motions. spectroscopyonline.com For this compound, this analysis would reveal the characteristic vibrational modes associated with the furan (B31954) ring, the double bonds, and the nitrile groups.

Molecular Dynamics and Monte Carlo Simulations for Conformational and Dynamic Analysis

While quantum chemical calculations typically focus on static structures, molecular dynamics (MD) and Monte Carlo (MC) simulations are used to explore the conformational space and dynamic behavior of molecules over time. nih.govepfl.ch

Molecular Dynamics (MD) simulations solve Newton's equations of motion for the atoms in the molecule, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. epfl.chuantwerpen.be This allows for the study of conformational changes, the flexibility of the molecule, and the time-scales of various molecular motions. cresset-group.com MD simulations can be performed using forces derived from ab initio methods (ab initio MD) or, more commonly, from classical force fields. epfl.ch

Monte Carlo (MC) simulations use a stochastic approach to explore the conformational space. nih.govresearchgate.net Instead of following a deterministic trajectory, MC methods generate new molecular configurations through random changes in atomic positions. nih.gov These new configurations are then accepted or rejected based on a probability criterion, typically related to the change in potential energy, to ensure that the resulting ensemble of conformations is representative of the system at a given temperature. researchgate.net MC simulations are particularly useful for efficiently sampling a wide range of possible conformations and calculating thermodynamic properties. nih.gov For this compound, these methods can be used to identify the most stable conformers and to understand the barriers to rotation around its single bonds.

QM/MM Methods for Modeling this compound in Complex Chemical Environments

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful computational strategy for studying chemical processes in large, complex systems. nih.govmpg.de This approach is particularly valuable for modeling a molecule like this compound within a realistic chemical environment, such as in solution or embedded in a polymer matrix. The core principle of QM/MM is to partition the system into two regions. sci-hub.se The chemically active part, where bond breaking/forming or electronic rearrangement occurs, is treated with accurate but computationally expensive quantum mechanics (QM). nih.gov The surrounding environment, which influences the reactive center primarily through steric and electrostatic interactions, is described by more efficient, classical molecular mechanics (MM) force fields. mpg.degromacs.org

The application of QM/MM to this compound would involve defining the molecule itself as the QM region. This allows for a detailed description of its electronic structure, which is crucial for understanding its reactivity, spectroscopic properties, and interactions. The surrounding solvent molecules or polymer chains would constitute the MM region. numberanalytics.com The interaction between these two regions is critical and can be handled at different levels of theory. mpg.de

One common approach is the electrostatic embedding scheme, where the partial charges of the MM atoms are included in the QM Hamiltonian, allowing the QM wavefunction to be polarized by the environment. gromacs.org This is essential for accurately capturing how the environment influences the electronic properties of this compound. When the boundary between the QM and MM regions cuts across covalent bonds (for instance, if modeling a derivative of this compound linked to a larger structure), specialized techniques like the link atom method are employed to saturate the valency of the QM region. sci-hub.segromacs.org

By employing QM/MM simulations, researchers can investigate various phenomena, including:

Reaction Mechanisms: Studying the detailed mechanism of reactions involving this compound, such as its synthesis or subsequent chemical transformations, within a solvent. nih.govnih.gov

Solvatochromism: Simulating how the absorption spectrum of this compound shifts in different solvents, by explicitly modeling the solvent environment. ups-tlse.fr

Enzymatic Reactions: If this compound were a substrate or inhibitor for an enzyme, QM/MM would be the method of choice to model its binding and reaction within the enzyme's active site. nih.govnumberanalytics.com

The combination of QM accuracy for the reactive core and MM efficiency for the environment provides a balance that makes the simulation of large, complex systems containing this compound computationally feasible. sci-hub.se

Advanced Computational Approaches and Quantum Computing Applications in Chemical Systems

The study of chemical systems like this compound is increasingly benefiting from advanced computational methods that go beyond traditional simulations. These approaches, including the burgeoning field of quantum computing, promise to solve complex problems that are currently intractable for classical computers. multiversecomputing.comfrontiersin.org

Quantum computing, in particular, holds the potential to revolutionize materials science and drug discovery by simulating quantum systems with unprecedented accuracy. colobridge.netentreecap.com For a molecule like this compound, quantum algorithms could be used to precisely calculate its electronic structure, overcoming the approximations inherent in many classical quantum chemistry methods. arxiv.org This could lead to highly accurate predictions of its properties and reactivity. While the application of quantum computers to specific chemical problems is still in its early stages, their development is rapid, with companies like Google, IBM, and Microsoft actively pursuing this technology. multiversecomputing.com The goal is to achieve a "quantum advantage," where quantum computers can perform calculations that are practically impossible for even the most powerful supercomputers. entreecap.com

Beyond quantum computing, other advanced computational techniques are also relevant:

Machine Learning (ML): ML models can be trained on data from quantum mechanical calculations to predict material properties much faster than direct computation. researchgate.netnih.gov This approach can accelerate the discovery of new materials by rapidly screening vast numbers of candidate molecules. nih.gov

Advanced Simulation Techniques: Methods like metadynamics and umbrella sampling, often used within a QM/MM framework, allow for the exploration of complex free energy landscapes, providing insights into reaction barriers and conformational changes. ups-tlse.frnih.gov